molecular formula C46H62N3O8PSi B573601 PYRIDIN-2-ONE RIBOSIDE CEP CAS No. 179915-57-2

PYRIDIN-2-ONE RIBOSIDE CEP

Cat. No.: B573601
CAS No.: 179915-57-2
M. Wt: 844.074
InChI Key: FMVRDFSSWDAZFJ-VDXGOTTOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridin-2-one Riboside CEP is a specialized phosphoramidite reagent designed for the automated synthesis of oligonucleotides. This compound serves as a crucial building block (CE Phosphoramidite) for incorporating the pyridin-2-one riboside analog into nucleic acid chains. The pyridin-2-one moiety is a nitrogen base analog that has shown significant promise in biochemical and pharmacological research. Studies on related pyridin-2-one nucleosides have demonstrated potent biological activities, including antitumor effects against various human cancer cell lines, such as breast cancer (MCF7), ovarian adenocarcinoma (SK-OV-3), and others . These compounds are also investigated for their antiviral properties against viruses like human immunodeficiency virus (HIV-1) and human rhinoviruses (HRVs) . The mechanism of action for such nucleoside analogs often involves interaction with cellular enzymes and pathways; for instance, some are known to act as substrates for cytidine deaminase or to induce apoptosis in cancer cells by modulating the expression of genes like Bax, p53, and BCl2 . Provided strictly for research purposes, this chemical is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to consult all relevant safety data sheets prior to use.

Properties

CAS No.

179915-57-2

Molecular Formula

C46H62N3O8PSi

Molecular Weight

844.074

IUPAC Name

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2-oxopyridin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C46H62N3O8PSi/c1-33(2)49(34(3)4)58(54-31-17-29-47)56-42-40(55-44(48-30-16-15-20-41(48)50)43(42)57-59(10,11)45(5,6)7)32-53-46(35-18-13-12-14-19-35,36-21-25-38(51-8)26-22-36)37-23-27-39(52-9)28-24-37/h12-16,18-28,30,33-34,40,42-44H,17,31-32H2,1-11H3/t40-,42-,43-,44-,58?/m1/s1

InChI Key

FMVRDFSSWDAZFJ-VDXGOTTOSA-N

SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC=CC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Synonyms

PYRIDIN-2-ONE RIBOSIDE CEP

Origin of Product

United States

Chemical Synthesis Methodologies for Pyridin 2 One Riboside Cep and Analogs

Strategies for Pyridin-2-one Ribonucleoside Synthesis

The creation of the crucial bond between the pyridin-2-one base and the ribose sugar is a key challenge in the synthesis of these nucleoside analogs. Various strategies have been developed to achieve this transformation efficiently and with high stereocontrol.

Glycosylation Approaches

Glycosylation approaches involve the direct formation of the N-glycosidic bond between the pyridin-2-one nitrogen and the anomeric carbon of the ribose sugar. Several classical and modern methods have been adapted for this purpose.

A well-established method for the synthesis of N-nucleosides is the condensation of a heterocyclic base with a protected halosugar, often referred to as the Hilbert-Johnson reaction. In the context of pyridin-2-one ribonucleosides, this involves the reaction of a pyridin-2-one derivative with an O-acyl-protected ribofuranosyl halide. The acyl protecting groups, such as benzoyl or acetyl, enhance the reactivity of the anomeric center and promote the desired stereochemical outcome.

For instance, the synthesis of 1-(β-D-ribofuranosyl)-pyridin-2-thiones, a close analog of pyridin-2-ones, has been achieved by reacting 3-cyanopyridin-2(1H)-thiones with 2,3,5-tri-O-benzoyl-D-ribofuranosyl bromide under basic conditions, followed by deprotection. researchgate.net This approach highlights the utility of O-acyl-protected halosugars in forming the glycosidic linkage. The reaction typically proceeds via an SN2 mechanism, leading to the inversion of configuration at the anomeric carbon and favoring the formation of the desired β-anomer.

HeterocycleHalosugarBase/ConditionsProduct
3-Cyanopyridin-2(1H)-thione2,3,5-Tri-O-benzoyl-D-ribofuranosyl bromideBasic conditions1-(β-D-ribofuranosyl)-pyridin-2-thione

While traditionally used for C-C bond formation in aromatic systems, Friedel-Crafts type reactions can be adapted for glycosylation. In this context, a Lewis acid is employed to activate the protected ribose donor, which then reacts with the pyridin-one heterocycle. Silylated pyridin-2-ones are often used to enhance their nucleophilicity and solubility in organic solvents.

Efficient Friedel-Crafts catalysts, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) and tin(IV) chloride (SnCl4), have been utilized for the synthesis of various nucleosides from silylated heterocycles and peracylated sugars. organic-chemistry.org The application of these powerful Lewis acids facilitates the coupling of the pyridin-2-one with the protected ribose moiety, typically a 1-O-acetyl or 1-O-alkoxyribose derivative.

The Zincke reaction involves the transformation of a pyridine (B92270) into a pyridinium (B92312) salt by reaction with 2,4-dinitrochlorobenzene and a primary amine. bohrium.com While not a direct glycosylation method, derivatives of this reaction can be envisioned for the synthesis of pyridin-2-one ribonucleosides. This could involve the preparation of a pyridinium salt intermediate which is then converted to the desired pyridin-2-one nucleoside.

The core of the Zincke reaction is the activation of the pyridine ring, making it susceptible to nucleophilic attack. nih.gov This principle can be harnessed by using a suitably functionalized ribosylamine as the primary amine in a modified Zincke reaction, which, after ring-opening and re-cyclization, could potentially lead to the N-ribosylated pyridin-2-one. However, specific applications of this methodology for the direct synthesis of pyridin-2-one ribosides are not extensively documented and represent a potential area for further research.

Nucleophilic addition reactions offer a direct route to the formation of the glycosidic bond. In this approach, a nucleophilic derivative of the pyridin-2-one attacks an electrophilic ribose derivative. Alternatively, a nucleophilic ribosyl derivative can be added to an activated pyridin-2-one precursor.

One strategy involves the use of pyridine-N-oxides. The N-oxide functionality enhances the electrophilicity of the C2 and C6 positions of the pyridine ring. Activation of the N-oxide with an agent like acetic anhydride or phosphoryl chloride generates a reactive intermediate that can be attacked by a nucleophile. While this method is more commonly used for introducing substituents at the 2-position of the pyridine ring, it could potentially be adapted for N-glycosylation by using a protected ribosylamine as the nucleophile.

A more direct approach involves the nucleophilic displacement at the C5'-position of a protected pyridone riboside to access derivatives like the target CEP. For example, a suitably protected pyridone riboside can be converted to a tosylate at the 5'-position, which can then undergo nucleophilic displacement by a phosphoramidite (B1245037) moiety. nih.gov

Pyridone Riboside DerivativeActivating GroupNucleophileProduct Series
Protected PYRTosylAdenosine diphosphate (ADP)ox-NAD series

C-Glycosidic Bond Formation Strategies

C-nucleosides are analogs in which the sugar moiety is attached to the heterocycle via a C-C bond instead of a C-N bond. This linkage provides greater stability towards enzymatic and chemical cleavage.

A powerful method for the synthesis of pyridone ribo-C-nucleosides is the use of a Heck reaction. nih.gov This palladium-catalyzed cross-coupling reaction involves the coupling of a glycal (an unsaturated sugar derivative) with an iodinated pyridin-2-one. The initial Heck product, a silyl enol ether, is then oxidized, and the resulting ketone is diastereoselectively reduced to afford the desired β-ribo-C-nucleoside. This method offers high diastereoselectivity and is compatible with a variety of functional groups on both the pyridone and the sugar. nih.gov

Aryl HalideGlycalCatalyst/ConditionsKey IntermediateFinal Product
Iodinated PyridoneProtected GlycalPd(OAc)2, PPh3, Et3NSilyl enol etherPyridone ribo-C-nucleoside

The synthesis of pyridinone C-nucleoside phosphoramidites has also been reported, highlighting the importance of these analogs for incorporation into oligonucleotides. nih.gov These synthetic routes often involve multi-step sequences starting from functionalized pyridines or pyrimidines.

Reaction of Protected Ribonolactone with Lithiopyridine

A key strategy for the synthesis of C-nucleosides, including pyridin-2-one analogs, involves the reaction of an organometallic derivative of the heterocyclic base with a protected sugar lactone. This approach builds the crucial carbon-carbon bond at the anomeric center of the ribose sugar.

The process typically begins with a protected D-ribonolactone. The protection of the hydroxyl groups of the ribose is essential to prevent side reactions and to ensure the stereoselectivity of the reaction. Common protecting groups include isopropylidene and silyl ethers like tert-butyldiphenylsilyl (TBDPS). The pyridine moiety is activated by conversion to a highly nucleophilic organometallic species, typically a lithiopyridine derivative, through halogen-metal exchange or direct deprotonation with a strong base like n-butyllithium.

The lithiated pyridine then attacks the electrophilic carbonyl carbon of the protected ribonolactone. This addition reaction forms a lactol intermediate, which is not isolated but is subsequently reduced to afford the desired C-nucleoside. The reduction of the lactol to the final furanose can be achieved using a reducing agent such as sodium borohydride. This method allows for the creation of a stable C-C bond between the heterocycle and the sugar, which is a defining feature of C-nucleosides. nih.govresearchgate.net

Table 1: Key Steps in C-Nucleoside Synthesis via Ribonolactone

Step Description Key Reagents
1. Protection Protection of ribose hydroxyl groups. 2,2-dimethoxypropane, TBDPSCl
2. Lithiation Formation of lithiated pyridine species. n-Butyllithium (n-BuLi)
3. C-C Bond Formation Nucleophilic addition of lithiopyridine to protected ribonolactone. Protected Ribonolactone
4. Reduction Reduction of the intermediate lactol to form the furanose ring. Sodium borohydride (NaBH₄)

| 5. Deprotection | Removal of protecting groups to yield the final C-nucleoside. | Acidic conditions (e.g., TFA) |

Linear Construction of (Hetero)aryl Moiety on C1'-Functionalized Ribose

The linear or de novo synthesis of the pyridin-2-one ring directly on a C1'-functionalized ribose derivative represents a convergent approach to nucleoside synthesis. This method avoids the sometimes problematic glycosylation step by building the heterocyclic base from acyclic precursors onto the sugar moiety. While less common than coupling strategies, this approach offers flexibility in introducing various substituents onto the pyridinone ring.

The synthesis can commence with a C1'-amino or C1'-cyano functionalized ribose. For instance, a C1'-aminoribose derivative can be reacted with a suitable three-carbon electrophilic fragment. The reaction sequence typically involves condensation and subsequent cyclization reactions to form the six-membered pyridinone ring. The specific reagents and conditions are highly dependent on the desired substitution pattern of the final pyridin-2-one heterocycle. This methodology allows for the strategic placement of functional groups on the base as it is being constructed.

Coupling of Pre-Synthesized (Hetero)aryl with Ribosyl Moiety

The most prevalent method for the synthesis of N-nucleosides is the coupling of a pre-formed heterocyclic base with an activated ribose derivative. wikipedia.org The silyl-Hilbert-Johnson reaction, commonly known as the Vorbrüggen reaction, is the gold standard for this transformation due to its mild conditions and generally high yields. ptbioch.edu.plorganicreactions.org

In this reaction, the pyridin-2-one base is first silylated to enhance its solubility in organic solvents and to activate it for the subsequent coupling. rsc.org Common silylating agents include hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl). The protected ribose moiety is typically used in the form of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

The coupling reaction is catalyzed by a Lewis acid, with trimethylsilyl trifluoromethanesulfonate (TMSOTf) being a widely used catalyst. ptbioch.edu.pl The reaction proceeds through the formation of an electrophilic oxocarbenium ion intermediate from the protected sugar. The silylated pyridin-2-one then acts as a nucleophile, attacking the anomeric carbon of the ribose. A key advantage of using a protected ribose with a participating group (like a benzoyl group) at the C2' position is the high stereoselectivity, which leads predominantly to the formation of the desired β-anomer. wikipedia.org Following the coupling, the protecting groups on the sugar and any on the base are removed to yield the final pyridin-2-one riboside.

Table 2: Vorbrüggen Reaction for Pyridin-2-one Riboside Synthesis

Component Role Example Reagent
Heterocyclic Base Nucleophile Pyridin-2-one
Silylating Agent Activates the base Hexamethyldisilazane (HMDS)
Sugar Derivative Electrophile 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
Lewis Acid Catalyst Promotes sugar activation Trimethylsilyl triflate (TMSOTf)

| Solvent | Reaction Medium | Acetonitrile, 1,2-Dichloroethane |

Synthesis of Pyridin-2(1H)-one Derivatives

The synthesis of the pyridin-2(1H)-one heterocyclic core is a fundamental prerequisite for its subsequent coupling with the ribosyl moiety. A variety of synthetic methods have been developed to construct this important scaffold.

Ammonization of Pyranone

A classical and straightforward method for the synthesis of pyridin-2-ones involves the conversion of a corresponding 2-pyranone (also known as a coumalate derivative). This transformation is an exchange of the oxygen heteroatom in the pyranone ring for a nitrogen atom. frontiersin.org

The reaction is typically carried out by treating the 2-pyranone with an ammonia source, such as aqueous or alcoholic ammonia. frontiersin.org This process often requires elevated temperatures and may be performed in a sealed tube to maintain the pressure and concentration of ammonia. nih.gov The reaction proceeds via a nucleophilic attack of ammonia on the pyranone ring, followed by ring-opening and subsequent ring-closing dehydration to form the more stable pyridin-2-one heterocycle. This method is particularly useful for preparing simple, unsubstituted or alkyl-substituted pyridin-2-ones.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis for the construction of complex molecules like pyridin-2(1H)-ones in a single step from three or more starting materials. nih.gov This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity. researchgate.net

Several MCR strategies have been reported for the synthesis of highly functionalized pyridin-2(1H)-ones. A common approach involves the condensation of an aldehyde, an active methylene compound (such as malononitrile or ethyl cyanoacetate), and a third component that provides the remaining atoms for the ring. nih.govtaylorfrancis.com For example, a four-component reaction of a ketone, malononitrile, ethyl cyanoacetate, and hydrazine hydrate can yield complex pyridin-2-one derivatives. nih.govnih.gov The choice of catalysts, such as piperidine or other bases, and reaction conditions can be tuned to optimize the yield and selectivity of the desired product. taylorfrancis.com

Table 3: Example of a Four-Component Reaction for Pyridin-2-one Synthesis

Reactant 1 Reactant 2 Reactant 3 Reactant 4 Catalyst Product Type
Ultrasound-Promoted Synthesis Techniques

The application of ultrasound irradiation in organic synthesis is a green chemistry technique that can significantly enhance reaction rates, improve yields, and shorten reaction times. nih.govnih.gov This method has been successfully applied to the synthesis of pyridin-2(1H)-one derivatives, often in combination with multicomponent reaction strategies.

Ultrasonication promotes the reaction by creating acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium. This process generates localized hot spots with high temperatures and pressures, leading to an increase in mass transfer and reaction kinetics. nih.gov For the synthesis of pyridin-2(1H)-ones, a mixture of the reactants is sonicated in a suitable solvent, often at room temperature. nih.gov This technique has been shown to be highly effective for one-pot, four-component syntheses, providing excellent yields in significantly reduced reaction times (e.g., 30-40 minutes) compared to conventional heating methods. nih.gov The simple experimental setup and mild conditions make ultrasound-promoted synthesis an attractive and environmentally friendly alternative. iaea.org

Synthesis of Pyrido[1,2-a]pyrimidin-2-ones

Pyrido[1,2-a]pyrimidin-2-ones are a class of bicyclic nitrogen-containing heterocycles. Various synthetic strategies have been developed for their preparation, often utilizing 2-aminopyridine as a key starting material. These methods include base-promoted reactions and domino strategies that efficiently construct the fused ring system.

Acylation of Lithium Amide Bases of 2-Aminopyridines

Detailed literature specifically describing the synthesis of pyrido[1,2-a]pyrimidin-2-ones via the acylation of lithium amide bases of 2-aminopyridines could not be prominently located within the scope of this review. This synthetic approach would theoretically involve the deprotonation of a 2-aminopyridine with a strong lithium amide base to form a more nucleophilic species, followed by acylation and subsequent cyclization to yield the target heterocycle.

Thermal Cyclization of Alkynamides

Specific methodologies detailing the thermal cyclization of N-(pyridin-2-yl)alkynamides to form pyrido[1,2-a]pyrimidin-2-ones were not extensively documented in the reviewed literature. This route would likely entail the synthesis of an N-(pyridin-2-yl)alkynamide intermediate, which would then undergo an intramolecular cyclization reaction under thermal conditions to afford the desired bicyclic system. While silver-catalyzed cyclization of related N-(prop-2-yn-1-yl)pyridin-2-amines to form imidazo[1,2-a]pyridines has been reported, the direct thermal cyclization to the pyridopyrimidinone core appears to be a less common strategy. researchgate.netcsic.es

Phosphoramidite Synthesis and Derivatization for Oligonucleotide Incorporation

The incorporation of modified nucleosides such as Pyridin-2-one Riboside into oligonucleotides is achieved through the robust and widely adopted phosphoramidite chemistry. This method involves the sequential addition of nucleoside phosphoramidite monomers to a growing oligonucleotide chain on a solid support. researchgate.net The process is cyclic, with each cycle consisting of four main steps: detritylation, coupling, capping, and oxidation. researchgate.net

Preparation of Pyridin-2-one-CE Phosphoramidite

The preparation of a Pyridin-2-one Riboside CE (cyanoethyl) phosphoramidite is a critical step for its use in automated oligonucleotide synthesis. This process typically involves several key transformations of the parent nucleoside. Efficient methods have been developed for the synthesis of various C-nucleoside phosphoramidites, including those with pyridine and pyridinone moieties. springernature.comnih.gov The general strategy involves the protection of reactive functional groups on the nucleobase and the sugar, followed by the introduction of a dimethoxytrityl (DMT) group at the 5'-hydroxyl position. The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety. nih.gov

The synthesis of a 2-amino-4-fluoropyridine-C-nucleoside phosphoramidite, for example, has been achieved through a multi-step process involving cross-coupling, deiodination, 5'-O-protection, and 3'-O-phosphitylation. nih.gov A similar strategic approach would be employed for the preparation of the Pyridin-2-one Riboside CE phosphoramidite, ensuring its compatibility with standard solid-phase oligonucleotide synthesis protocols.

Phosphitylation Techniques (e.g., 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite)

Phosphitylation is the critical step that introduces the phosphoramidite moiety, enabling the nucleoside to be incorporated into a growing oligonucleotide chain during solid-phase synthesis. The most common phosphitylating agent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. nih.govtwistbioscience.com This reagent reacts with the free 5'-hydroxyl group of the protected pyridin-2-one riboside to form the desired phosphoramidite derivative.

The reaction is typically carried out in an anhydrous, non-protic solvent such as dichloromethane or acetonitrile, in the presence of a mild base like N,N-diisopropylethylamine (DIPEA) to neutralize the HCl byproduct. The steric hindrance of the diisopropylamino group on the phosphitylating agent helps to prevent unwanted side reactions and provides a good balance between stability and reactivity. nih.gov The resulting Pyridin-2-one Riboside CEP is then purified and can be used as a building block in automated oligonucleotide synthesizers.

Solid-Phase Synthesis Integration

Solid-phase synthesis is the standard method for the automated chemical synthesis of oligonucleotides. wikipedia.orgyoutube.com The this compound, once synthesized and purified, is integrated into this process. The synthesis occurs on a solid support, typically controlled pore glass (CPG), to which the first nucleoside is attached.

The synthetic cycle consists of four main steps:

Detritylation: Removal of the acid-labile 5'-DMTr protecting group from the support-bound nucleoside using a mild acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent. trilinkbiotech.com

Coupling: The newly synthesized this compound is activated by a weak acid, such as tetrazole, and then coupled to the free 5'-hydroxyl group of the support-bound nucleoside. trilinkbiotech.com

Capping: Any unreacted 5'-hydroxyl groups are acetylated with acetic anhydride and N-methylimidazole to prevent the formation of deletion sequences. nih.gov

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent, typically an aqueous solution of iodine. trilinkbiotech.com

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Post-Synthetic Modification Approaches

Post-synthetic modification allows for the introduction of specific functionalities into an oligonucleotide after its assembly on the solid support. This approach can be used to incorporate labels, cross-linking agents, or other moieties that might not be compatible with the conditions of automated synthesis.

For nucleosides like pyridin-2-one riboside, post-synthetic modifications can be achieved by incorporating a precursor with a reactive handle into the oligonucleotide chain. After the synthesis is complete and the oligonucleotide is cleaved from the support and deprotected, the reactive handle can be selectively targeted for further chemical transformation in solution. This strategy provides a versatile method for producing highly functionalized oligonucleotides containing pyridin-2-one riboside analogs.

Stereochemical Control in Synthesis

Achieving the correct stereochemistry at the anomeric center during the glycosylation reaction—the formation of the bond between the pyridin-2-one base and the ribose sugar—is critical for the biological activity of the resulting nucleoside. The stereoselectivity of glycosylation reactions can be influenced by several factors, including the nature of the nucleophile, the solvent, and the protecting groups on the sugar moiety. nih.gov

For instance, the reactivity of the oxygen nucleophile has a significant impact on the stereoselectivity of 2-deoxyglycosyl donors. With highly reactive nucleophiles, the reaction rate can approach the diffusion limit, leading to a loss of stereoselectivity and the formation of a mixture of anomers. nih.gov In contrast, weaker nucleophiles can lead to highly stereoselective formation of a single anomer.

In the synthesis of pyridin-2-one ribosides, careful control of reaction conditions is necessary to favor the formation of the desired β-anomer, which is the naturally occurring configuration in nucleosides. This can be achieved through various strategies, such as using neighboring group participation from a protecting group at the 2'-position of the ribose or by employing stereoselective catalysts. The development of highly diastereoselective synthetic routes is an active area of research to ensure the production of stereochemically pure pyridin-2-one riboside and its analogs. dntb.gov.uaresearchgate.net Steric and stereochemical effects can be modulated to fine-tune the affinity and selectivity of such ligands. mdpi.com

Biochemical Pathways and Metabolic Interactions of Pyridin 2 One Ribosides

Integration into NAD+ Metabolism and Related Pathways

The integration of pyridin-2-one ribosides into NAD+ metabolism is multifaceted, involving their formation as breakdown products of essential vitamin B3 forms, their subsequent conversion into various nucleotide forms, and their influence on the core pathways of NAD+ biosynthesis and consumption.

Pyridin-2-one ribosides are recognized as oxidation products derived from nicotinamide (B372718) and its ribosylated forms, such as nicotinamide riboside (NR). nih.govnih.govmdpi.com The formation of these pyridones is considered a catabolic process, indicating a dysregulation or over-oxidation within the NAD+-dependent metabolic network. nih.gov Specifically, the ribosylated forms of nicotinamide, which include NR, nicotinamide mononucleotide (NMN), and NAD(P) itself, are the exclusive precursors for the generation of pyridone ribosides. nih.gov This formation can occur through both enzymatic and chemical processes. nih.govnih.gov For instance, the formation of 2-pyridone-5-carboxamide riboside (6PYR) and 4-pyridone-3-carboxamide riboside (4PYR) can be facilitated by chemical processes like Fenton chemistry acting on NR. researchgate.net These catabolites are often found in biological samples, with N-methyl-4-pyridone-3-carboxamide (N-Me-4PY) and N-methyl-2-pyridone-5-carboxamide (N-Me-6PY) being major degradation products of vitamin B3 detected in plasma and urine. nih.gov

Unlike their methylated counterparts, pyridone ribosides can be further metabolized into nucleotide forms. nih.gov Research has shown that these ribosylated pyridones can be converted into their corresponding monophosphate, triphosphate, and even adenine (B156593) dinucleotide forms. nih.govresearchgate.net In blood, these compounds are predominantly found intracellularly as triphosphorylated derivatives, such as 4PYR-TP and 6PYR-TP, or as adenine dinucleotides. mdpi.comresearchgate.net This conversion into biologically active nucleotide forms suggests that pyridone ribosides are not simply excretory end products but may have downstream physiological roles or effects. The potential for an additional route to the triphosphate form from the monophosphate generated from the dinucleotides has also been considered. researchgate.net

The presence and metabolism of pyridin-2-one ribosides are intertwined with the primary pathways of NAD+ biosynthesis: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway that recycles nicotinamide and its derivatives. nih.govaboutnad.comwikipathways.org The salvage pathway is the predominant route for maintaining NAD+ levels in mammals. nih.gov This pathway utilizes precursors like nicotinamide (NAM), nicotinamide riboside (NR), and nicotinamide mononucleotide (NMN). aboutnad.comresearchgate.net The formation of pyridone ribosides as catabolites of NR and NMN directly links them to the salvage pathway. nih.gov An accumulation of these catabolites can be indicative of high flux or stress on the NAD+ salvage pathway. nih.gov

NAD+ is consumed by a variety of enzymes, including sirtuins, poly (ADP-ribose) polymerases (PARPs), and CD38/CD157, which play crucial roles in processes like DNA repair, cell signaling, and immune responses. nih.govnih.gov The generation of pyridone ribosides from the breakdown of NAD+ and its precursors signifies an active NAD+ consumption landscape. nih.gov Elevated levels of these catabolites have been associated with conditions of increased NAD+ turnover, such as aging and kidney dysfunction. researchgate.net While direct modulation of NAD+-consuming enzymes by pyridone ribosides is not extensively characterized, their formation is a consequence of the activity of these enzymes and the subsequent degradation of their product, nicotinamide, and its ribosylated forms.

Enzymatic Transformations and Substrate Specificity

The metabolic fate of pyridin-2-one ribosides is dictated by the action of specific enzymes, most notably the nicotinamide riboside kinases, which are pivotal in their conversion to nucleotide forms.

Nicotinamide riboside kinases (Nrk1 and Nrk2) are key enzymes in the NAD+ salvage pathway, catalyzing the phosphorylation of nicotinamide riboside (NR) to nicotinamide mononucleotide (NMN). nih.govnih.gov These kinases exhibit a degree of substrate promiscuity and can also phosphorylate analogs of NR. columbia.edu While the direct phosphorylation of pyridin-2-one ribosides by Nrk1 and Nrk2 is not explicitly detailed in the provided context, the conversion of these ribosides to their mononucleotide forms strongly implies such an enzymatic step. nih.govresearchgate.net

Nrk1 and Nrk2 have been shown to phosphorylate nicotinic acid riboside (NaR), a structural analog of NR, with kinetics similar to those for NR. nih.gov This demonstrates that the kinases can accommodate variations in the pyridine (B92270) ring of their substrates. Given that pyridin-2-one ribosides are also structural analogs of NR, it is highly probable that Nrk1 and Nrk2 are the enzymes responsible for their initial phosphorylation, thereby integrating them into the nucleotide pool. Studies on skeletal muscle cells have highlighted the redundant roles of Nrk1 and Nrk2 in the metabolism of NR and NMN, suggesting a robust system for the salvage of various nicotinamide-related nucleosides. nih.gov

Interactions with Nucleoside-Splitting Enzymes (e.g., Urh1, Pnp1)

Pyridin-2-one ribosides are subject to metabolic processing by nucleoside-splitting enzymes, which play a crucial role in nucleotide salvage pathways. In yeast, for instance, nicotinamide riboside (NR) can be cleaved by three different enzymes: Urh1, Pnp1, and Meu1. Urh1, a nucleoside hydrolase, breaks down NR into nicotinamide and ribose. In contrast, Pnp1 and Meu1 are nucleoside phosphorylases that catalyze the conversion of NR to nicotinamide and ribose-1-phosphate. nih.gov

The yeast enzyme Urh1 is a cytosolic protein with both uridine (B1682114) and NR hydrolase activities. mdpi.com This dual function allows the cell to recover uracil (B121893) for nucleotide biosynthesis and to regulate NAD+ levels through the Preiss-Handler pathway. mdpi.com Notably, Urh1 is expressed at higher levels than Pnp1 in yeast and demonstrates greater catalytic efficiency in processing NR. mdpi.com This suggests that Urh1 is a key enzyme in NAD+ homeostasis in Saccharomyces cerevisiae. mdpi.com

The salvage of NR is not solely dependent on Nrk (nicotinamide riboside kinase) pathways. An alternative route involves the nucleoside-splitting activities of Urh1 and Pnp1, followed by the actions of nicotinamidase and Npt1 (nicotinate phosphoribosyltransferase). plos.orgresearchgate.net This secondary pathway allows for the continued viability of yeast mutants lacking Nrk1, highlighting the metabolic flexibility afforded by these enzymes. plos.orgresearchgate.net The interplay between these pathways underscores the intricate regulation of NAD+ metabolism. nih.gov

It's important to note that while nicotinamide riboside is a substrate for these enzymes, the stability of pyridone-containing nucleosides like pyridin-2-one riboside can be influenced by the nature of their glycosidic bond. These oxidized nucleosides are generally stable. nih.gov However, they are not substrates for enzymes that typically cleave the glycosidic bond in NAD+, such as CD38, sirtuins, and poly-ADP-ribosyl-transferases. nih.gov

Oxidation by Enzymes Containing Riboflavin (B1680620) Cofactors

The formation of certain pyridone riboside isomers is specifically linked to the activity of enzymes that utilize riboflavin cofactors (FAD or FMN). nih.govacs.org Unlike chemical oxidation methods that produce a mixture of isomers, the enzymatic hyperoxidation of reduced nicotinamide riboside (NRH) and NAD(P)H by these flavin-dependent enzymes shows a marked specificity for the 4-position of the pyridinium (B92312) ring. nih.govacs.org

This enzymatic process is initiated by the transfer of a hydride from NRH or NAD(P)H to the riboflavin cofactor, which generates a pyridinyl riboside moiety. nih.govacs.org In an oxygen-rich environment and without an alternative co-oxidant, the reduced riboflavin can transfer electrons to oxygen, leading to the formation of superoxide (B77818). nih.govacs.org This superoxide then reacts with the pyridinyl riboside moiety still bound to the enzyme. nih.govacs.org A subsequent rearrangement and the loss of a hydrogen peroxide radical result in the formation of the 4-pyridone riboside (4-PYR) series. nih.govacs.org This enzymatic pathway provides a specific mechanism for the generation of the 4-PYR isomer, which is frequently observed in biological systems. acs.org

Reactivity in Deamination Processes

The reactivity of pyridin-2-one ribosides in deamination processes is a key aspect of their biochemical behavior. While specific studies on the direct deamination of pyridin-2-one riboside itself are limited, the broader context of nucleoside deamination provides valuable insights. For instance, cytidine (B196190) deaminase is an enzyme that can bind to competitive inhibitors like pyrimidin-2-one ribonucleoside. nih.gov This binding suggests a structural similarity that allows the enzyme to recognize and interact with the pyridin-2-one ring system.

Furthermore, the synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase highlights the potential for these compounds to interact with deaminating enzymes. nih.gov The stability of the glycosidic bond is a critical factor in these interactions. The rate of glycosidic bond cleavage is influenced by the nature of the nucleobase and the local pH. beilstein-journals.org In general, the glycosidic bond in nucleosides is susceptible to cleavage under acidic conditions, a process that can be enzymatically mediated. beilstein-journals.org

The synthesis of 4-azido analogues of pyrimidine (B1678525) nucleosides as prodrugs that are stable to cytidine deaminase further illustrates the importance of the substituents on the pyrimidine ring in determining reactivity with deaminases. acs.org These studies collectively suggest that while pyridin-2-one ribosides may not be primary substrates for deamination, their structure allows for potential interactions with deaminating enzymes, which could be significant in certain metabolic contexts.

Molecular Mechanisms of Pyridone Formation

Chemical Oxidation Pathways (e.g., Fenton Chemistry, Metal-Coupled Redox Chemistry)

The formation of pyridone ribosides can occur through non-enzymatic chemical oxidation pathways involving reactive oxygen species (ROS). nih.govacs.org One of the key mechanisms is Fenton chemistry, which generates highly reactive hydroxyl radicals (HO•). nih.govacs.orgresearchgate.net These radicals can oxidize nicotinamide riboside (NR+) at the 2 and 6 positions of the pyridinium ring. nih.govacs.org This process leads to the formation of 2-pyridone riboside (2-PYR) and 6-pyridone riboside (6-PYR). acs.orgresearchgate.netmdpi.comresearchgate.net

Metal-coupled redox chemistry also plays a significant role in the oxidation of NR+. nih.govacs.orgresearchgate.net Similar to Fenton chemistry, these reactions generate ROS that can attack the pyridinium ring. nih.govacs.org For example, the use of potassium superoxide (KO2) in the presence of 18-crown-6 (B118740) can lead to the formation of 4-PYR as the major product, with a smaller amount of 6-PYR also being generated. nih.govacs.org This indicates that different ROS can exhibit distinct regioselectivity in their reactions with NR+.

The oxidation of NR+ under these conditions is often accompanied by the degradation of NR+ to nicotinamide. nih.govacs.org It is important to note that while these chemical oxidation pathways can generate various pyridone riboside isomers, they differ from the specific enzymatic oxidation pathways that often favor the formation of a single isomer. nih.govacs.org

Regioselectivity of Oxidation (e.g., 2, 4, and 6 positions)

The oxidation of the pyridinium ring in nicotinamide riboside (NR+) to form pyridone ribosides exhibits distinct regioselectivity depending on the specific oxidant and reaction conditions.

Oxidation at the 2 and 6 positions: Chemical oxidation methods, such as those involving Fenton chemistry or alkaline ferricyanide, predominantly lead to the formation of 2-pyridone riboside (2-PYR) and 6-pyridone riboside (6-PYR). nih.govacs.orgresearchgate.net This is because electron-rich species like the hydroxyl radical (HO•) generated in these reactions preferentially attack the most electrophilic positions of the pyridinium ring, which are the ortho and para positions (C2 and C6). acs.org

Oxidation at the 4 position: The formation of 4-pyridone riboside (4-PYR) is favored under different conditions, particularly those involving superoxide (O2•−). nih.govacs.org For instance, the reaction of NR+ with potassium superoxide results in 4-PYR as the major oxidation product. nih.govacs.org Enzymatic oxidation by flavin-dependent enzymes also shows high specificity for the 4-position. nih.govacs.org

This differential regioselectivity is a key factor in determining the isomeric composition of pyridone ribosides in biological systems. The prevalence of the 4-PYR isomer in many biological samples suggests that superoxide-mediated oxidation, both enzymatic and non-enzymatic, is a significant pathway for its formation. acs.org

Role of Hydroxy Groups and Glycosidic Linkage Stability

The stability of the glycosidic linkage in pyridin-2-one ribosides and their precursors is a critical factor influencing their formation and persistence. The pyridinium moiety in nicotinamide riboside (NR+) acts as a good leaving group, making the N-glycosidic bond susceptible to cleavage by nucleophiles, particularly under neutral and alkaline conditions. mdpi.compreprints.org

The presence and orientation of hydroxyl groups on the ribose sugar can influence the stability of the glycosidic bond. For instance, the 2'-hydroxyl group can participate in neighboring group effects that can either stabilize or destabilize the bond depending on the reaction conditions. The stability of the glycosidic bond is also significantly affected by the nature of the nucleobase itself. Replacing the N-glycosidic bond with a more stable C-glycosidic bond is one strategy to enhance stability. beilstein-journals.orgmdpi.compreprints.org

Biological Activities and Molecular Mechanisms

Mechanisms of Enzyme Modulation

The primary mechanism by which pyridin-2-one-based nucleosides exert their effects is through enzyme inhibition. They are often designed as transition-state analogues, which bind tightly to the active site of a target enzyme, blocking its catalytic function.

Research into the inhibition of the Plasmodium falciparum enzyme IspD (PfIspD), a key component of the methyl-d-erythritol-4-phosphate (MEP) pathway for isoprenoid biosynthesis, has identified several potent inhibitors. nih.govmesamalaria.org Isoprenoids are essential for the survival of the malaria parasite, and the MEP pathway's absence in humans makes it an attractive drug target. mesamalaria.orgliverpool.ac.uk

One mechanism of enzyme inhibition involves the formation of a stable covalent bond between the inhibitor and the enzyme. nih.gov This process, often involving a reactive "warhead" on the inhibitor molecule, leads to the inactivation of the enzyme. nih.govnih.gov For instance, certain inhibitors of PfIspD are understood to function through the formation of a covalent adduct, which effectively renders the enzyme non-functional. liverpool.ac.uk This type of irreversible or slowly reversible inhibition can offer prolonged duration of action. nih.gov

In contrast to covalent inhibitors, non-covalent inhibitors bind to enzymes through reversible intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. drughunter.com While many enzyme inhibitors form covalent bonds, non-covalent inhibitors have also been developed, which can offer a different pharmacological profile. nih.govbiorxiv.org For example, the tetrahydro-β-carboline derivative, 1R,3S-MMV-008138, is a potent, non-covalent inhibitor of PfIspD. liverpool.ac.uk The binding affinity of these inhibitors is typically characterized by an inhibition constant (Kᵢ). drughunter.com

No direct evidence from the search results links Pyridin-2-one Riboside CEP specifically to the inhibition of PfIspD.

Ribozymes, or catalytic RNA molecules, can have their activity modulated by external molecules, including nucleoside analogues. nih.govpreprints.org It is hypothesized that in early life, cofactors may have formed complexes with ribozymes through non-covalent interactions or covalent linkages to enhance their functional performance. preprints.org The covalent attachment of a cofactor to a ribozyme as a prosthetic group is a compelling strategy for creating more functional ribozymes that can mimic their protein enzyme counterparts. nih.gov While the incorporation of modified nucleosides into RNA is a standard method for studying and modulating ribozyme function, specific studies detailing the direct modulation of ribozyme activity by Pyridin-2-one Riboside were not identified in the search results.

Cytidine (B196190) deaminase (CDA) is a key enzyme in the pyrimidine (B1678525) salvage pathway that catalyzes the deamination of cytidine and 2'-deoxycytidine (B1670253) to uridine (B1682114) and 2'-deoxyuridine, respectively. nih.gov Pyridin-2-one riboside and its analogues, such as Zebularine (a pyrimidin-2-one riboside), are recognized as potent inhibitors of CDA. beilstein-archives.orgnih.gov These compounds often act as transition-state analogues. beilstein-archives.org The mechanism involves the enzyme-catalyzed hydration of the inhibitor, mimicking the tetrahedral intermediate formed during the natural deamination of cytidine. This results in a tightly bound complex that obstructs the enzyme's active site. nih.gov

Compound/AnalogueTarget EnzymeInhibition Constant (Kᵢ)Notes
1,3-diazepin-2-one ribosideHuman CDA (hCDA)Potent inhibitorStructurally distinct, does not coordinate with the active site Zn²⁺ ion directly. nih.govresearchgate.net
ZebularineCytidine DeaminasePotent inhibitorActs as a transition-state analogue. beilstein-archives.org
5-FluorozebularineCytidine DeaminasePotent inhibitorActs as a transition-state analogue. beilstein-archives.org

This table is interactive. Click on the headers to sort.

The apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like 3 (APOBEC3) family of enzymes are cytidine deaminases that play a crucial role in innate immunity by deaminating cytosine to uracil (B121893) in single-stranded DNA (ssDNA), thereby restricting viruses and retroelements. researchgate.netrsc.orgmdpi.com However, unregulated APOBEC3 activity can contribute to mutagenesis in cancer. researchgate.netnih.gov

Due to the close structural and mechanistic homology between CDA and APOBEC3 enzymes, many CDA inhibitors also interact with and inhibit APOBEC3 proteins. nih.govbeilstein-archives.org Nucleoside analogues based on a pyridin-2-one scaffold, such as 2'-deoxyzebularine (B1250929) (dZ), can be incorporated into ssDNA oligonucleotides. nih.gov When an APOBEC3 enzyme attempts to deaminate the dZ residue, it becomes trapped in a tightly-bound transition state, leading to potent inhibition. nih.gov This strategy has been used to develop powerful inhibitors for specific APOBEC3 members like A3A and A3G. nih.gov

Inhibitor TypeTarget EnzymeInhibition Constant (Kᵢ)Key Finding
dZ-containing DNA hairpinAPOBEC3A-First single-digit nanomolar inhibitor of A3A characterized. nih.gov
1,3,4,7-tetrahydro-2H-1,3-diazepin-2-one in DNA hairpinWild-type APOBEC3A290 ± 40 nMDemonstrates that seven-membered ring analogues are potent A3 inhibitors. researchgate.netresearchgate.netrsc.org
FdZ-containing DNA hairpinWild-type APOBEC3A117 ± 15 nMSlightly more potent than the diazepin-2-one containing inhibitor. researchgate.netrsc.org

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Influence on Phosphoribosyl Pyrophosphate Synthetase (PRS) Function

Phosphoribosyl pyrophosphate synthetase (PRS) is a critical enzyme that catalyzes the synthesis of phosphoribosyl pyrophosphate (PRPP). encyclopedia.pub PRPP is a key precursor for the de novo and salvage pathways of purine (B94841) and pyrimidine nucleotide synthesis. encyclopedia.pubnih.gov These nucleotides are fundamental for various cellular processes, including the formation of DNA, RNA, and energy-carrying molecules like ATP and GTP. medlineplus.gov The activity of PRS is essential for linking carbon and nitrogen metabolism within the cell. encyclopedia.pubnih.gov

The regulation of PRS is complex and crucial for maintaining cellular homeostasis. Superactivity of the PRS enzyme, often resulting from mutations in the PRPS1 gene, leads to the overproduction of uric acid, which can cause conditions like gout and kidney stones. medlineplus.govorpha.net This highlights the importance of molecules that can modulate PRS activity. While direct studies on this compound's influence on PRS are not extensively detailed in the provided results, the structural similarity of its riboside component to the substrates and regulators of PRS suggests a potential for interaction. The activity of different PRS isoforms can vary, and their expression levels are dynamic during different cellular processes like growth and sporulation. nih.gov The contribution of each PRS protein to the total PRPP synthetase activity is also unequal. nih.gov Understanding how compounds like this compound might influence the various PRS isoforms could provide insights into regulating nucleotide metabolism.

Table 1: Factors Influencing Phosphoribosyl Pyrophosphate Synthetase (PRS) Activity

FactorDescriptionReference
Gene Mutations Mutations in the PRPS1 gene can lead to a poorly regulated, overactive enzyme. medlineplus.gov
Gene Overactivity Increased expression of the PRPS1 gene leads to higher production of the normal PRS1 enzyme. medlineplus.gov
Allosteric Regulation Point mutations in the PRPS1 coding region can alter the allosteric regulation of the enzyme. orpha.net
Isoform Expression The mRNA levels of different PRS genes are dynamic during various cellular stages. nih.gov

Impact on Nucleic Acid Structure and Function

The stability and function of RNA are intrinsically linked to its structure, which can be influenced by various internal and external factors. mdpi.com The presence of modified nucleobases, such as those derived from pyridin-2-one, can significantly impact RNA structure. The inherent structural instability of RNA is partly due to the 2'-hydroxyl group of the ribose, which can facilitate the cleavage of the phosphodiester backbone. mdpi.com

The enzymatic incorporation of modified nucleotides into DNA and RNA is a powerful tool for expanding the genetic alphabet and introducing novel functionalities. nih.gov This process allows for the creation of nucleic acids with enhanced catalytic potential or altered recognition sites. nih.gov The phosphoramidite (B1245037) method remains a standard for synthesizing RNA with modified nucleotides, though the chemical stability of the modified nucleosides is a critical consideration. nih.gov

The incorporation of nucleoside analogues is a strategy employed in the development of antiviral drugs. wgtn.ac.nz For example, the incorporation of ddhCTP, a modified cytidine triphosphate, into viral RNA can inhibit replication. wgtn.ac.nz This highlights the potential for modified ribosides like Pyridin-2-one Riboside to be used in functional studies to probe enzyme mechanisms or to act as therapeutic agents. The ability of DNA and RNA polymerases to accept modified substrates opens the door for synthesizing nucleic acid sequences containing Pyridin-2-one Riboside for various research applications. nih.govchemgenes.com

Table 2: Research Applications of Modified Nucleoside Incorporation

ApplicationDescriptionReference
Expanded Genetic Alphabet Creates new base pairs with different hydrogen bonding patterns, increasing the informational capacity of DNA and RNA. nih.gov
Enhanced Catalytic RNA Leads to RNAs with a greater diversity of functional groups and potentially greater catalytic activity. nih.gov
Antiviral Drug Development Incorporation of nucleoside analogues can inhibit viral polymerases and terminate replication. wgtn.ac.nz
Atomic Mutagenesis Allows for the study of the functional role of specific atoms in RNA recognition and catalysis by replacing them. researchgate.net
Enzyme Inhibition Studies Modified nucleosides within DNA or RNA can act as potent and specific inhibitors of enzymes. nih.gov

Redox Chemistry and Cellular Signaling

The pyridine (B92270) ring is a core component of essential redox cofactors like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). nih.govnih.gov These molecules are central to cellular metabolism, participating in a vast number of redox reactions. nih.govmdpi.com The pyridinium (B92312) moiety can accept and donate electrons, enabling its role in energy production pathways such as glycolysis and the tricarboxylic acid (TCA) cycle. nih.gov

The redox state of pyridine nucleotides (the NAD+/NADH and NADP+/NADPH ratios) is a critical indicator of the cell's metabolic status and redox balance. nih.govnih.gov Disruptions in this balance, often induced by oxidative stress, can have significant consequences for cellular function, including ATP production and mitochondrial respiratory activity. nih.gov The redox activity of the pyridinium ring in compounds like Pyridin-2-one Riboside suggests its potential to participate in and influence these crucial cellular redox processes.

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in a wide range of cellular damage and disease pathologies. nih.gov The levels of pyridine nucleotides are closely linked to oxidative stress. nih.gov For instance, during oxidative challenge, there can be a significant disruption of the cellular pyridine nucleotide redox balance. nih.gov

Studies have shown that supplementation with NAD+ precursors, such as nicotinamide riboside (NR), can impact markers of oxidative stress. iastate.eduaboutnad.commedrxiv.org While some studies show a reduction in oxidative stress markers with NR supplementation, others report mixed results on inflammation markers. aboutnad.commedrxiv.org The relationship is complex, as NAD+ itself can have pro-inflammatory effects under certain conditions. mdpi.com The connection between pyridine nucleotide metabolism and oxidative stress suggests that this compound could modulate cellular responses to oxidative insults, potentially by influencing the pool of redox-active pyridine compounds. nih.govnih.gov

Theoretical and Computational Studies

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations provide a virtual window into the dynamic nature of molecules and their interactions with biological targets. nih.govnih.gov

Ligand-Enzyme Binding Interactions

The interaction between a ligand, such as Pyridin-2-one Riboside CEP, and its target enzyme is a critical determinant of its biological activity. nih.govwikipedia.org Computational docking and MD simulations are employed to predict and analyze these binding events. nih.govpeerj.com These methods can reveal the specific amino acid residues within the enzyme's active site that form key interactions with the ligand, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.netplos.org Understanding these interactions at an atomic level is fundamental for explaining the molecule's mechanism of action and for designing more potent and selective inhibitors. nih.govresearchgate.net For instance, studies on similar nucleoside analogues have demonstrated how specific modifications can alter binding affinity and efficacy by changing the interaction patterns with the target enzyme. nih.govacs.org

The binding of a ligand to a receptor protein can induce conformational changes in the protein, a phenomenon known as induced fit. researchgate.net This alteration in the three-dimensional structure of the protein is often essential for its biological function. wikipedia.org Molecular dynamics simulations can capture these dynamic changes, providing insights into the allosteric regulation and the functional consequences of ligand binding. nih.govplos.org

Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. nih.gov Conformational analysis of this compound involves identifying the stable low-energy conformations that the molecule can adopt in solution and when bound to its target. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with computational methods, are powerful tools for determining the preferred conformations of the ribose sugar ring (e.g., C2'-endo or C3'-endo puckering) and the orientation of the pyridin-2-one base relative to the sugar (syn or anti). nih.gov

The conformational flexibility of the molecule, including the rotation around single bonds, plays a significant role in its ability to fit into the binding pocket of an enzyme. nih.gov MD simulations can explore the conformational landscape of this compound, providing a dynamic picture of its structural fluctuations and their potential influence on biological activity. nih.govaps.org

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov

Influence of Substituents on Biological Activity

Systematic modification of the chemical structure of this compound and its analogues allows for the exploration of how different substituents impact their biological effects. rsc.orgnih.gov For example, introducing various functional groups at different positions on the pyridin-2-one ring or the ribose moiety can significantly alter properties such as binding affinity, selectivity, and metabolic stability. researchgate.netscientificarchives.com

SAR studies on related pyridine (B92270) and nucleoside derivatives have shown that even small changes, such as the addition of a methyl or a halogen group, can lead to substantial differences in biological activity. nih.govrsc.org These studies often involve synthesizing a library of related compounds and evaluating their activity in biological assays. researchgate.netscientificarchives.com The resulting data helps in building predictive SAR models that guide the design of new molecules with enhanced therapeutic potential. nih.gov For instance, research on other pyridinone derivatives has revealed that modifications at specific positions are crucial for antiviral activity. nih.gov

Stereochemical Considerations in Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in molecular recognition and biological activity. science.gov this compound contains multiple chiral centers, meaning it can exist as different stereoisomers. These isomers, while having the same chemical formula and connectivity, can have distinct biological properties due to their different spatial arrangements. rsc.org

The interaction of a chiral molecule with a biological target, which is also chiral (e.g., an enzyme or receptor), is often stereospecific. science.gov One stereoisomer may bind with high affinity and elicit a strong biological response, while another may be much less active or even inactive. rsc.org Therefore, controlling the stereochemistry during the synthesis of this compound is essential to obtain the desired biologically active isomer. researchgate.netrsc.org Computational models can help in understanding the stereochemical requirements for optimal binding and activity. science.gov

Quantum Chemical Calculations

Quantum chemical calculations provide a powerful tool for investigating the electronic structure and properties of molecules, offering insights that are often inaccessible through experimental methods alone. nih.govrsc.org These calculations are based on the principles of quantum mechanics and can be used to predict a wide range of molecular properties, including optimized geometries, electronic charge distributions, and reaction energies. arabjchem.orgnih.gov

For this compound, quantum chemical calculations, such as those employing Density Functional Theory (DFT), can be used to:

Determine the most stable conformation of the molecule. core.ac.uk

Analyze the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding its reactivity. arabjchem.org

Calculate the electrostatic potential surface to identify regions of the molecule that are likely to engage in electrostatic interactions. nih.gov

Simulate reaction mechanisms and predict the energies of transition states, providing insights into its chemical stability and potential metabolic pathways. nih.govrsc.org

These computational approaches complement experimental data and contribute to a more comprehensive understanding of the chemical and biological characteristics of this compound. arabjchem.orgnih.gov

Analytical and Research Applications of Pyridin 2 One Riboside Cep

Application in Nucleic Acid Probe Development

The phosphoramidite (B1245037) of Pyridin-2-one Riboside is instrumental in the development of specialized nucleic acid probes, particularly for investigating RNA structure and function. researchgate.net As a synthetic building block, it allows the site-specific introduction of Pyridin-2-one Riboside into an oligonucleotide sequence. vulcanchem.com

Pyridin-2-one Riboside is considered an analogue of Cytidine (B196190), specifically lacking the exocyclic amino group. glenresearch.comglenresearch.com This structural modification is significant because the substitution of natural pyrimidine (B1678525) bases with modified versions can substantially affect the activity of RNA enzymes, known as ribozymes. glenresearch.comglenresearch.com Therefore, probes containing Pyridin-2-one Riboside are prime candidates for evaluating ribozyme activity and function. glenresearch.comglenresearch.com By replacing a natural cytidine with this analogue, researchers can assess the importance of the amino group in the catalytic mechanism or structural integrity of the ribozyme.

While some nucleoside analogues are prized for their fluorescent properties, which allow for direct visualization in probing applications, Pyridin-2-one Riboside itself is not noted as a strong fluorophore. nih.govresearchgate.net However, its structural similarity to other mildly fluorescent analogues, such as Zebularine (pyrimidin-2-one ribonucleoside), places it within a class of compounds used to create subtle but informative changes in nucleic acid probes. glenresearch.comglenresearch.com The development of probes with such modifications is crucial for understanding nucleic acid interactions and for creating diagnostic tools. nih.govbeilstein-journals.orgrsc.orgmdpi.com

Table 1: Comparison of Pyridin-2-one Riboside and Natural Nucleosides

Feature Cytidine Pyridin-2-one Riboside Significance of Difference
Base Structure Pyrimidin-4-amino-2-one Pyridin-2-one Lacks the exocyclic amino group at position 4. glenresearch.comglenresearch.com
Analogue Type Natural Nucleoside Cytidine Analogue Used as a substitute to study the role of the C4-amino group. glenresearch.comglenresearch.com

| Primary Use in Probes | Standard base pairing | Probing structure-function relationships in ribozymes. glenresearch.comglenresearch.com | Allows for functional group analysis through substitution. |

Use in Investigating Modified Nucleosides in Biological Systems

The incorporation of Pyridin-2-one Riboside into synthetic RNA serves as a powerful method for investigating the role of naturally occurring modified nucleosides. RNA in biological systems contains a wide array of post-transcriptionally modified bases, and understanding their function is a key area of molecular biology research. glenresearch.com

By systematically replacing natural nucleosides with analogues like Pyridin-2-one Riboside, researchers can dissect the functional contributions of specific chemical moieties on the nucleobase. For instance, since Pyridin-2-one Riboside lacks the exocyclic amino group of cytidine, its inclusion in an RNA sequence can help determine if that specific amino group is essential for a particular biological interaction, such as RNA-protein binding or the catalytic activity of a ribozyme. glenresearch.comglenresearch.comnih.govnih.gov

This analogue, along with others like Zebularine (its 3-aza counterpart), provides a toolkit for detailed research into how modified bases affect RNA structure and activity. glenresearch.com The study of such substitutions helps elucidate why biological systems invest energy in creating a diverse repertoire of modified nucleosides.

Contribution to Understanding Biochemical Pathways

Pyridone ribosides, including Pyridin-2-one Riboside, are recognized as catabolites within the broader biochemical pathways of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). mdpi.comnih.govresearchgate.net NAD+ is a fundamental redox cofactor essential for metabolism. nih.gov Its degradation products, which include various pyridones, are physiologically relevant and can serve as markers for metabolic status and oxidative stress. mdpi.comnih.gov

Research has identified enzymatic and chemical processes that lead to the formation of ribosylated pyridones from the oxidation of nicotinamide riboside (NR+), a precursor to NAD+. mdpi.comnih.govacs.orgplos.org These pyridone ribosides can be further metabolized within cells. mdpi.com For example, they can be converted into their triphosphate (PYR-TP) or adenine dinucleotide forms, indicating their integration into nucleotide metabolism. mdpi.comresearchgate.net The ability to synthesize and use specific isomers like Pyridin-2-one Riboside helps researchers trace these metabolic routes and understand their significance. nih.govresearchgate.net The presence and concentration of these metabolites have been associated with various physiological and pathological states, making them important subjects of study in metabolomics. mdpi.comnih.govresearchgate.net

Table 2: Key Metabolites in the Pyridone Riboside Pathway

Abbreviation Full Compound Name Role in Pathway Reference(s)
NAD+ Nicotinamide Adenine Dinucleotide Key redox cofactor and precursor mdpi.comnih.gov
NR+ Nicotinamide Riboside NAD+ precursor, can be oxidized to form PYRs nih.govacs.org
PYR Pyridone Riboside Ribosylated catabolite of nicotinamide mdpi.comresearchgate.net
PYR-TP Pyridone Riboside Triphosphate Phosphorylated form of PYR found intracellularly mdpi.comresearchgate.net

| ox-NAD | Oxidized NAD | NAD+ containing a pyridone moiety, can be metabolized to PYR | researchgate.net |

Development of Research Tools for Enzyme Inhibition Studies

The pyridin-2-one scaffold is a valuable structural motif for designing enzyme inhibitors. nih.gov Modified nucleosides containing this and related structures have been synthesized and evaluated for their potential to inhibit enzymes involved in nucleotide metabolism and nucleic acid modification. vulcanchem.comresearchgate.net

For example, nucleosides containing a seven-membered ring based on azepinone, which are structurally related to pyridin-2-one nucleosides, have been investigated as inhibitors of human cytidine deaminase (hCDA) and APOBEC3 enzymes. researchgate.netrsc.org These enzymes play roles in innate immunity and can be implicated in cancer progression, making them important therapeutic targets. researchgate.net A related compound, 1,3-diazepin-2-one riboside, was identified as a powerful inhibitor of CDA. researchgate.netrsc.org

By synthesizing analogues like Pyridin-2-one Riboside and its derivatives, chemists can create research tools to probe the active sites of these enzymes. researchgate.net The study of how these inhibitors bind and block enzyme function provides critical information for the development of more potent and specific therapeutic agents. nih.govnih.gov

Table 3: Examples of Pyridine-Related Nucleoside Enzyme Inhibitors

Inhibitor Target Enzyme Inhibition Constant (Ki) Significance
1,3,4,7-tetrahydro-2H-1,3-diazepin-2-one (in DNA hairpin) APOBEC3A 290 ± 40 nM Demonstrates potent inhibition of a DNA-editing enzyme. rsc.org
5-fluoro-2'-deoxyzebularine (FdZ) (in DNA hairpin) APOBEC3A 117 ± 15 nM Serves as a benchmark for potent inhibition in the same class. rsc.org

| Pyridochromanones | E. coli DNA Ligase | Nanomolar IC50 | Shows high specificity for prokaryotic ligase over human ligase. nih.gov |

Future Research Directions and Open Questions

Exploration of Novel Synthetic Routes

The synthesis of modified phosphoramidites like Pyridin-2-one Riboside CEP is a multi-step process that traditionally involves hazardous reagents and generates significant waste. nih.gov The future of its synthesis lies in the development of more efficient, cost-effective, and environmentally sustainable methods.

Key areas for exploration include:

Green Chemistry Approaches : The pharmaceutical industry, particularly in oligonucleotide manufacturing, is increasingly focused on green chemistry principles. acsgcipr.orgrsc.org Future synthetic routes for this compound could incorporate safer solvents to replace hazardous ones like dichloromethane, reduce the number of synthetic steps to improve atom economy, and explore the use of renewable feedstocks. researchgate.nethuarenscience.com

Biocatalysis : Enzymes offer high specificity and can function in milder, often aqueous, conditions. huarenscience.com Research into enzymatic or chemoenzymatic processes, such as the Baeyer–Villiger oxidation used for other complex amidites, could offer a greener alternative to traditional chemical steps in the synthesis of the pyridin-2-one nucleoside core. acs.org

Improved Phosphitylation and Coupling : The final phosphitylation step to create the CEP reagent is critical. researchgate.net Developing more efficient phosphitylating agents or novel catalytic systems, such as the pyridinium (B92312) trifluoroacetate-catalyzed condensation, could improve yields and purity. researchgate.net Furthermore, exploring alternative strategies like liquid-phase oligonucleotide synthesis (LPOS) could offer scalability and sustainability benefits over the current solid-phase methods. nih.govcellculturedish.com

Novel Protecting Group Strategies : The synthesis of nucleoside analogues often requires a complex series of protection and deprotection steps. Research into new protecting groups or one-pot synthesis strategies that minimize these steps could significantly streamline the production of this compound and related compounds. tandfonline.comescholarship.org

A comparison of synthetic strategies highlights the push towards sustainability and efficiency.

Synthetic Approach Traditional Method Potential Future Direction Primary Benefit
Solvent Use Halogenated solvents (e.g., dichloromethane) researchgate.netGreener alternatives (e.g., bio-derived solvents) huarenscience.comReduced environmental impact and toxicity.
Catalysis Heavy metal catalysts, stoichiometric reagents.Biocatalysis, enzymatic reactions. huarenscience.comacs.orgHigh selectivity, mild conditions, sustainability.
Overall Process Multi-step solid-phase synthesis. cellculturedish.comLiquid-phase synthesis (LPOS), convergent "Blockmer" synthesis. cellculturedish.comImproved scalability and reduced waste.
Key Reactions Standard condensation and oxidation.Novel alkylation procedures, improved phosphitylation reagents. researchgate.netnih.govHigher yields and purity.

Elucidation of Uncharacterized Enzymatic Interactions

Pyridin-2-one riboside, the core of the CEP reagent, is an analogue of naturally occurring nucleosides like cytidine (B196190) and uridine (B1682114), as well as the NAD+ precursor nicotinamide (B372718) riboside (NR). This structural similarity allows it to interact with a range of enzymes, but the precise nature and consequences of many of these interactions are not fully understood.

Open questions regarding its enzymatic interactions include:

Ribozyme Catalysis : Modified nucleosides like Pyridin-2-one Ribonucleoside are valuable tools for studying the structure and function of ribozymes (catalytic RNA molecules). smolecule.com It is known to affect ribozyme activity, but the precise structural and mechanistic basis for this modulation remains an area for active investigation. nih.govresearchgate.net Future studies could use Pyridin-2-one Riboside-modified RNA to probe the catalytic mechanisms of nucleolytic ribozymes, which often employ general acid-base catalysis. mdpi.comresearchgate.net

Cytidine Deaminase Family Interactions : Pyridin-2-one riboside and its close analogue, zebularine, are known inhibitors of cytidine deaminase (CDA). drugbank.comnih.gov CDA and the related APOBEC3 enzymes, which deaminate cytidine in DNA, are crucial in metabolism and innate immunity, but are also implicated in cancer mutagenesis. researchgate.netnih.gov While it is understood that these inhibitors act as transition-state analogues, the exact atomic determinants of their binding and inhibitory activity are still being uncovered. nih.gov Further research is needed to:

Determine the structural basis for the inhibitory potency and specificity against different APOBEC3 family members. researchgate.netresearchgate.net

Explore how 7-membered ring analogues of pyrimidine (B1678525) nucleosides could serve as a platform for developing more powerful and specific APOBEC3 inhibitors. researchgate.net

NAD+ Metabolism Enzymes : As a pyridine-nucleoside, Pyridin-2-one Riboside is structurally related to NAD+ precursors. mdpi.com This suggests potential interactions with enzymes in the NAD+ salvage pathway, such as nicotinamide riboside kinases (NRKs) or nucleoside hydrolases (NHs). researchgate.netmdpi.com It is currently unknown whether Pyridin-2-one Riboside can be metabolized by these enzymes to form an NAD+ analogue and what the functional consequences of such a molecule would be. Investigating these potential interactions could reveal novel ways to modulate NAD+ metabolism. researchgate.net

Enzyme Class Known Interaction Uncharacterized Aspect / Open Question
Ribozymes Modulates catalytic activity. smolecule.comWhat is the precise structural mechanism of modulation in different ribozyme types? nih.gov
Cytidine Deaminase (CDA) Acts as a transition-state analogue inhibitor. nih.govHow do subtle structural changes affect binding affinity and specificity? acs.org
APOBEC3 Family dZ-containing ssDNA inhibits catalytic activity. researchgate.netWhat are the atomic determinants for inhibition across all A3 family members? nih.govnih.gov
NAD+ Salvage Enzymes Structurally similar to precursor Nicotinamide Riboside (NR). mdpi.comCan it be processed by NR kinases or hydrolases to enter the NAD+ metabolic network? researchgate.net

Further Investigation into Cellular Pathway Regulation

The link between Pyridin-2-one Riboside and NAD+ metabolism suggests it could influence a vast array of cellular processes. NAD+ is a critical coenzyme in redox reactions and a substrate for signaling enzymes like sirtuins and PARPs, which regulate everything from DNA repair and gene expression to mitochondrial function and inflammation. nih.govmdpi.com While extensive research has been done on natural NAD+ precursors like NMN and NR, the effects of synthetic analogues remain largely unexplored. mdpi.com

Future research should focus on:

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